![molecular formula C7H9BrN2O B3092745 2-[(3-Bromopyridin-2-yl)amino]ethanol CAS No. 1234622-99-1](/img/structure/B3092745.png)
2-[(3-Bromopyridin-2-yl)amino]ethanol
Overview
Description
“2-[(3-Bromopyridin-2-yl)amino]ethanol” is a chemical compound with the CAS Number: 1234622-99-1 . It has a molecular weight of 217.07 and its IUPAC name is 2-[(3-bromo-2-pyridinyl)amino]ethanol .
Molecular Structure Analysis
The InChI code for “2-[(3-Bromopyridin-2-yl)amino]ethanol” is 1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) . This indicates the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis
“2-[(3-Bromopyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C7H9BrN2O . It is used in the field of chemical synthesis . The compound can be used as a building block in the synthesis of various complex molecules.
Material Science
In the field of material science, this compound could potentially be used in the development of new materials . However, specific applications within this field are not detailed in the available sources.
Chromatography
The compound could potentially be used in chromatography, a laboratory technique for the separation of mixtures . The specific role of “2-[(3-Bromopyridin-2-yl)amino]ethanol” in this process is not detailed in the available sources.
Biological Activities
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include “2-[(3-Bromopyridin-2-yl)amino]ethanol”, were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This suggests potential applications in biological research and drug discovery.
Anti-Fibrosis Activity
The compound may have potential anti-fibrosis activity. In a study, certain 2-(pyridin-2-yl) pyrimidine derivatives showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Mechanism of Action
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Bromopyridin-2-yl)amino]ethanol . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
2-[(3-bromopyridin-2-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLBUBYEVDLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridin-2-yl)amino]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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